molecular formula C28H42O3S2 B12837418 S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate

Katalognummer: B12837418
Molekulargewicht: 490.8 g/mol
InChI-Schlüssel: JEDNZKGBGYGHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl groups, which contribute to its stability and reactivity

Vorbereitungsmethoden

The synthesis of S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate typically involves multiple steps, including the introduction of tert-butyl groups and hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of steric hindrance and electronic effects on chemical reactivity.

    Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its potential protective effects against oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant in preventing cellular damage.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism by which S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate exerts its effects involves its interaction with molecular targets such as free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate is unique due to its specific arrangement of tert-butyl and hydroxyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Eigenschaften

Molekularformel

C28H42O3S2

Molekulargewicht

490.8 g/mol

IUPAC-Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfinylsulfanylphenol

InChI

InChI=1S/C28H42O3S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)32-33(31)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI-Schlüssel

JEDNZKGBGYGHHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SS(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.